Dalapon-Natrium

Übersicht

Beschreibung

Synthesis Analysis

- The synthesis of sodium-based compounds often involves complex reactions where sodium cations interact with various anions. For instance, in the synthesis of sodium 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, sodium cations are coordinated by nitrogen and oxygen atoms, forming layers of ions (El‐Hiti et al., 2018).

Molecular Structure Analysis

- Studies on similar sodium salts show intricate molecular structures. For example, the sodium 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate features dihedral angles between adjacent groups in its anion, with sodium cations coordinating with nitrogen and oxygen atoms (El‐Hiti et al., 2018).

Chemical Reactions and Properties

- Sodium salts often exhibit unique chemical reactions. For example, sodium chlorate, a related compound, demonstrates optical activity in its crystal form and undergoes chiral symmetry breaking under specific conditions (Kondepudi et al., 1990).

Physical Properties Analysis

- The physical properties of sodium compounds can be complex. Sodium chlorite, for instance, is described as a moderately strong oxidizing agent, stable in solid form, and highly soluble in water (Taylor et al., 1940).

Chemical Properties Analysis

- Sodium salts display a range of chemical properties. For example, sodium 2-chloropropionate, closely related to 2,2-dichloropropionate, affects metabolic processes like blood lactate and pyruvate levels in animal studies (Ribes et al., 1981).

Wissenschaftliche Forschungsanwendungen

Herbizid für Ackerland

Dalapon-Natrium ist ein häufig verwendetes Herbizid zur Bekämpfung von einjährigen und mehrjährigen Gräsern auf Ackerland . Es kann entweder über Luft- oder Bodengeräte zur Blattanwendung verteilt werden .

Verwendung im Zuckerrohr-Anbau

Zuckerrohr ist eines der gängigen Nutzpflanzen, die von der Anwendung von this compound profitiert haben . Es hilft bei der Bekämpfung unerwünschter Gräser und unterstützt so das Wachstum des Zuckerrohrs.

3. Verwendung im Mais- und Kartoffelanbau this compound wurde beim Anbau von Mais und Kartoffeln eingesetzt . Es hilft bei der Kontrolle des Wachstums unerwünschter Gräser in diesen Feldern.

4. Verwendung bei Zitrus-, Obst- und Nussbäumen this compound wurde auch beim Anbau von Zitrus-, Obst- und Nussbäumen eingesetzt . Es hilft bei der Kontrolle des Wachstums unerwünschter Gräser um diese Bäume herum.

Bekämpfung bestimmter Gräser

Im Westen der Vereinigten Staaten wird this compound häufig zur Bekämpfung verschiedener Gräser wie Bermuda, Johnson, Crab und Quack Grass verwendet .

Nicht-Pflanzenanwendungen

this compound wurde auch in Nicht-Pflanzenanwendungen wie Rasenflächen, Entwässerungsgräben, entlang von Eisenbahnstrecken sowie in Industriegebieten und an Wegrändern eingesetzt

Safety and Hazards

Wirkmechanismus

Target of Action

Dalapon-sodium, also known as Sodium 2,2-dichloropropionate, is a selective herbicide primarily used to control annual and perennial grasses . Its primary targets are these grasses, including bluegrass, crabgrass, quackgrass, Bermudagrass, Johnsssongrass, cattails, rushes, barnyardgrass, and couch .

Mode of Action

Dalapon-sodium acts as an inhibitor of some enzymes that process pyruvate . It inhibits fat synthesis, stops cell division, reduces wax production by leaves, and affects carbohydrate, lipid, and nitrogen metabolism . It is absorbed through both leaves and roots and is translocated within the plant via the phloem with the photosynthate and xylem with water .

Biochemical Pathways

The compound affects multiple biochemical pathways. It inhibits fat synthesis, which can disrupt the energy storage of the plant. It also stops cell division, which can halt the growth and reproduction of the plant. Furthermore, it reduces wax production by leaves, which can affect the plant’s water retention and protection. Lastly, it affects carbohydrate, lipid, and nitrogen metabolism, which can disrupt the plant’s energy production and nutrient cycling .

Pharmacokinetics

Dalapon-sodium is highly soluble in water and relatively volatile . It is readily absorbed into and widely distributed throughout the body . It is also moderately persistent in soil systems and can be persistent in some water systems .

Result of Action

The result of Dalapon-sodium’s action is the effective control of targeted grasses. By inhibiting key biochemical pathways and disrupting the plant’s normal functions, it leads to the death of the plant. At high rates, it acts as a total herbicide, but at lower rates, it can selectively control certain grasses .

Action Environment

The action of Dalapon-sodium is influenced by environmental factors. It leaches readily in soil, but under conditions favorable for microbial growth, microbial degradation will probably proceed at a faster rate than leaching . It is also moderately persistent in soil systems and can be persistent in some water systems . Its effectiveness can be influenced by soil type, temperature, and moisture levels. It is also important to note that it has a moderate toxicity to most aquatic organisms and honeybees but is less harmful to birds and earthworms .

Eigenschaften

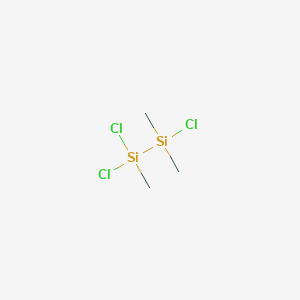

IUPAC Name |

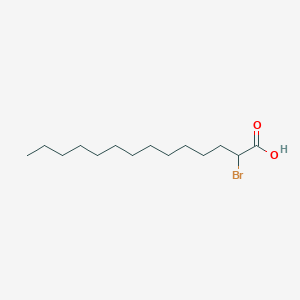

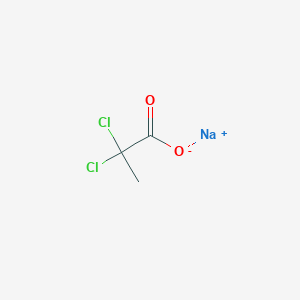

sodium;2,2-dichloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O2.Na/c1-3(4,5)2(6)7;/h1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEFQWNXOUGDJR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])(Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

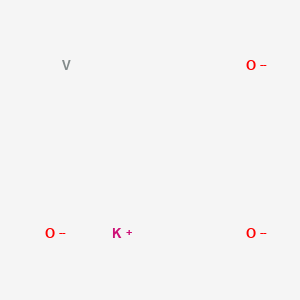

C3H3Cl2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75-99-0 (Parent) | |

| Record name | Dalapon-sodium [BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5024001 | |

| Record name | Dalapon-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127-20-8 | |

| Record name | Dalapon-sodium [BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,2-dichloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dalapon-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,2-dichloropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DALAPON-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAQ365WW9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mode of action of Sodium 2,2-dichloropropionate?

A1: Sodium 2,2-dichloropropionate acts as a herbicide by disrupting plant growth processes. Specifically, it inhibits the biosynthesis of branched-chain aliphatic amino acids, crucial for protein synthesis and overall plant development. [] This disruption ultimately leads to the death of susceptible plant species.

Q2: How does the application of Dalapon-sodium impact soil microorganisms?

A2: Research indicates that repeated applications of Dalapon-sodium, even at concentrations exceeding recommended field rates, can stimulate the growth of soil microorganisms like bacteria, molds, and actinomycetes. [] Interestingly, some bacterial strains isolated from the soil demonstrated the ability to degrade Sodium 2,2-dichloropropionate, utilizing it as a carbon source. []

Q3: Can Sodium 2,2-dichloropropionate be used to control specific grass species in pastures?

A3: Yes, studies have shown that Dalapon-sodium effectively controls weed grasses like Agrostis stolonifera, Poa trivialis, and Holcus lanatus in pastures while exhibiting selectivity towards desirable species like Lolium perenne. [] This selective herbicidal activity makes it a potential tool for pasture management.

Q4: What is the molecular formula and weight of Sodium 2,2-dichloropropionate?

A4: The molecular formula of Sodium 2,2-dichloropropionate is C3H3Cl2NaO2, and its molecular weight is 169.98 g/mol. []

Q5: Can Sodium 2,2-dichloropropionate be incorporated into controlled-release systems for agricultural applications?

A5: Research indicates that Sodium 2,2-dichloropropionate can be successfully incorporated into acrylamide/crotonic acid hydrogels. [] These hydrogels, synthesized through gamma radiation, act as carriers for the controlled release of the herbicide, potentially enhancing its effectiveness and reducing environmental impact.

Q6: What are the potential toxicological effects of Sodium 2,2-dichloropropionate in mammals?

A6: Studies on dairy cows administered Sodium 2,2-dichloropropionate orally revealed detectable residues in milk, organs, and tissues. [] While some clinicochemical parameters showed minor alterations, their significance remains inconclusive. Further research is needed to fully assess the long-term safety profile of the compound.

Q7: What analytical methods are employed for the determination of Sodium 2,2-dichloropropionate purity and impurities?

A7: Quantitative Nuclear Magnetic Resonance (QNMR) spectroscopy offers a precise and accurate method for determining the purity of technical-grade Sodium 2,2-dichloropropionate and identifying impurities. [] This method surpasses traditional chromatographic techniques like GC and HPLC in accuracy and speed.

Q8: How is Sodium 2,2-dichloropropionate degraded in the environment?

A8: While specific degradation pathways weren't detailed in the provided research, studies highlight the photocatalytic degradation potential of Sodium 2,2-dichloropropionate using copper oxide-modified titanium dioxide (CuO/TiO2) particles. [] This method could be a promising avenue for remediating environments contaminated with the herbicide.

Q9: What are some alternative herbicides used for similar purposes as Sodium 2,2-dichloropropionate?

A9: The provided research mentions several alternative herbicides, including:

- Paraquat: Offers comparable control of certain grass species, but its effectiveness can vary. [, ]

- Amitrole-T: Exhibits variable efficacy compared to Dalapon-sodium depending on the target species. []

- Disodium methanearsonate (DSMA): Provides comparable seasonal control of specific grasses but might require more frequent applications. []

- Tetrapion: Demonstrates equal or superior control of certain weed species, particularly when used in combination with Sodium 2,2-dichloropropionate. []

- Glyphosate: Highly effective in controlling a broader spectrum of weeds and promoting the establishment of desirable plant species. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.